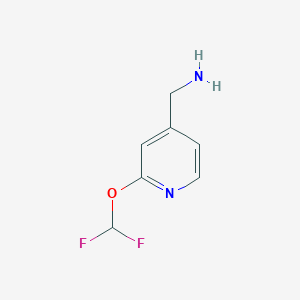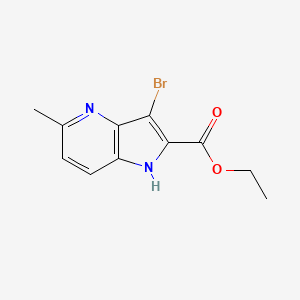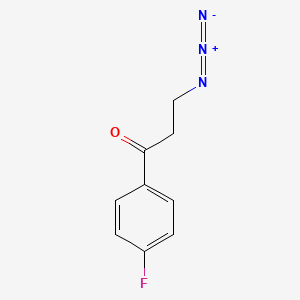
3-Azido-1-(4-fluorophenyl)propan-1-one
Overview
Description
Synthesis Analysis
The compound 3-Azido-1-(4-fluorophenyl)propan-1-one and its derivatives have been synthesized and characterized in various studies, revealing their complex structures and potential applications. The research includes synthesizing novel compounds, exploring antimicrobial activity, and studying their structural characteristics through techniques like NMR, Mass spectra, and X-ray crystallography.Molecular Structure Analysis
The molecular structure of 3-Azido-1-(4-fluorophenyl)propan-1-one has been analyzed using various techniques. Crystallographic and computational studies have been conducted to understand the molecular structure and interactions. Research involving the synthesis, crystal structures, and Hirshfeld surface studies of chalcone derivatives provides insights into the molecular geometry and intermolecular interactions.Chemical Reactions Analysis
3-Azido-1-(4-fluorophenyl)propan-1-one has been found to have a variety of applications in the fields of chemistry and biology, including the synthesis of various compounds. For example, the photolysis of 3-azido-1,3-diphenyl-propan-1-one derivatives and their photorelease of hydrazoic acid have been thoroughly investigated.Scientific Research Applications
Synthesis and Structural Analysis
The compound 3-Azido-1-(4-fluorophenyl)propan-1-one and its derivatives have been synthesized and characterized in various studies, revealing their complex structures and potential applications. The research includes synthesizing novel compounds, exploring antimicrobial activity, and studying their structural characteristics through techniques like NMR, Mass spectra, and X-ray crystallography. For instance, the synthesis of novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones and their antimicrobial activity has been explored (Nagamani et al., 2018). Similarly, the structural and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas have been analyzed using X-ray diffraction and vibrational spectroscopy techniques (Saeed et al., 2011).
Photoreactive Properties
Some studies focus on the photoreactive properties of related compounds. For example, the photolysis of 3-azido-1,3-diphenyl-propan-1-one derivatives and their photorelease of hydrazoic acid have been thoroughly investigated. This research includes studying the formation of radicals, the degeneracy of excited states, and the bond dissociation energies for breaking the C-N bond, which provides insights into the photoinduced C-N bond cleavage in these compounds (Klima et al., 2007).
Crystallographic and Computational Studies
Crystallographic and computational studies have been conducted to understand the molecular structure and interactions. Research involving the synthesis, crystal structures, and Hirshfeld surface studies of chalcone derivatives provides insights into the molecular geometry and intermolecular interactions (Salian et al., 2018). Vibrational spectroscopy and computational analysis on the structure of related compounds offer detailed understanding of their geometric parameters, vibrational frequencies, and molecular orbital energy levels (Sert et al., 2014).
Magnetic and Photomechanical Properties
The compound and its derivatives have shown interesting magnetic and photomechanical properties. Studies have explored how the substituent effect of phenylacetic acid coligand can perturb structures and magnetic properties in certain compounds, leading to ferromagnetic ordering and slow magnetic relaxation (Liu et al., 2017). Another study discusses the photodynamic behavior of vinyl azide crystals through N2 release, highlighting the photomechanical responses of these materials when exposed to UV light (Shields et al., 2020).
properties
IUPAC Name |
3-azido-1-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-8-3-1-7(2-4-8)9(14)5-6-12-13-11/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPJXYITELFOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCN=[N+]=[N-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azido-1-(4-fluorophenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



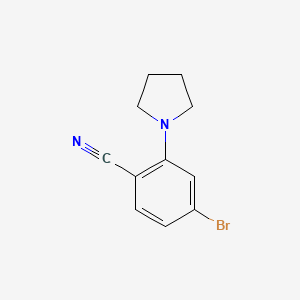
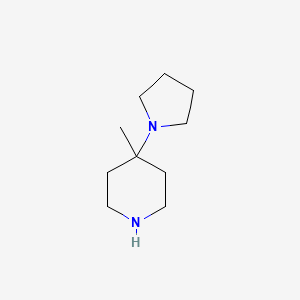
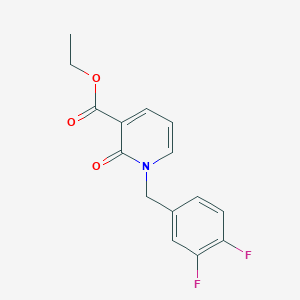
![2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one](/img/structure/B1397867.png)
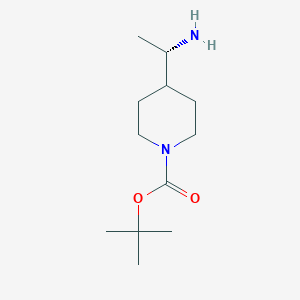
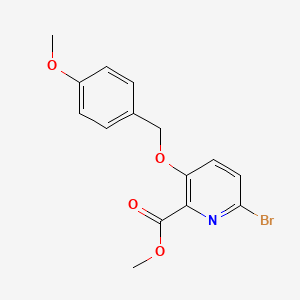
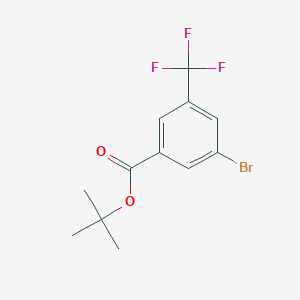
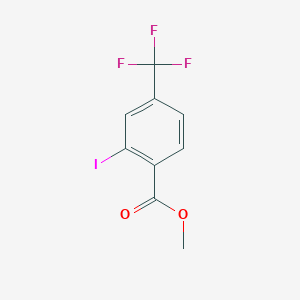
![Spiro[2.5]octan-5-amine](/img/structure/B1397876.png)
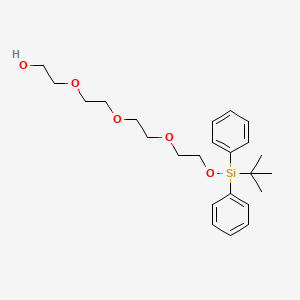
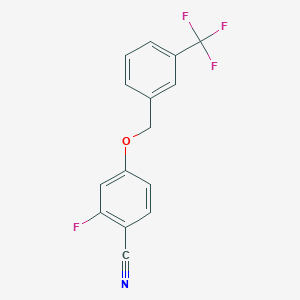
![(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B1397881.png)
